

Application Notes and Protocols for GR 64349 in Gastrointestinal Motility Research

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Compound of Interest

Compound Name: GR 64349

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Introduction

GR 64349 is a potent and highly selective tachykinin neurokinin 2 (NK2) receptor agonist. The tachykinin family of peptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are involved in a variety of physiological processes, including the regulation of gastrointestinal (GI) motility.[1] Tachykinins exert their effects by binding to three distinct G-protein coupled receptors: NK1, NK2, and NK3.[1] The strategic distribution of these receptors throughout the gut wall suggests their therapeutic potential for treating GI motility disorders.[2]

Stimulation of NK2 receptors, primarily by NKA, generally leads to smooth muscle contraction and can increase intestinal motility.[3][4] **GR 64349**, with its high selectivity for the NK2 receptor, serves as a valuable pharmacological tool to investigate the specific role of this receptor in modulating GI function. These application notes provide an overview of the pharmacology of **GR 64349**, detailed experimental protocols for its use in gastrointestinal motility research, and a summary of its known signaling pathways.

Pharmacology of GR 64349

GR 64349 is a peptide analogue of Neurokinin A (NKA) with the sequence [Lys3,Gly8,R-γ-lactam-Leu9]-NKA(3-10).[5] It demonstrates high affinity and selective agonism for the NK2 receptor, with significantly lower affinity for NK1 and NK3 receptors.[6] This selectivity makes it

a superior tool for elucidating the physiological and pathophysiological roles of the NK2 receptor in the gastrointestinal tract, minimizing confounding effects from NK1 and NK3 receptor activation.

Quantitative Data

The following tables summarize the binding affinities and functional potencies of **GR 64349** at human recombinant NK1 and NK2 receptors.

Table 1: Radioligand Binding Affinity of **GR 64349**

Receptor	Radioligand	GR 64349 pKi	Reference
Human NK2	[¹²⁵ I]-NKA	7.77 ± 0.10	[5]
Human NK1	[³ H]-septide	< 5	[5]

Table 2: Functional Potency of **GR 64349**

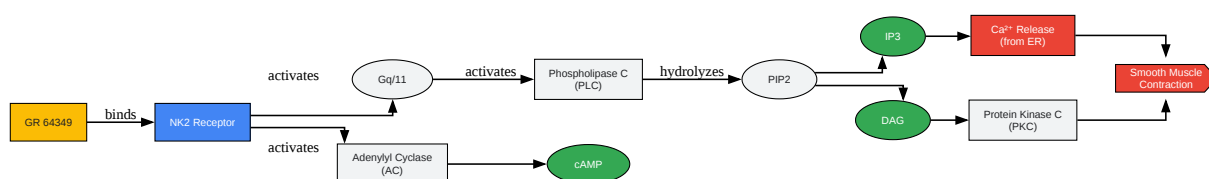
Functional Assay	Receptor	GR 64349 pEC ₅₀	Reference
IP-1 Accumulation	Human NK2	9.10 ± 0.16	[5]
Human NK1	5.95 ± 0.80	[5]	
Intracellular Calcium Mobilization	Human NK2	9.27 ± 0.26	[5]
Human NK1	6.55 ± 0.16	[5]	
Cyclic AMP Synthesis	Human NK2	10.66 ± 0.27	[5]
Human NK1	7.71 ± 0.41	[5]	

Table 3: In Vivo Effects of **GR 64349** on Colorectal Pressure in Anesthetized Rats

Administration Route	Dose Range	Effect	Reference
Intravenous (IV)	0.1 - 30 µg/kg	Dose-dependent increase in colorectal pressure	
Subcutaneous (SC)	1 - 300 µg/kg	Dose-dependent increase in colorectal pressure	

Signaling Pathways

Activation of the NK2 receptor by **GR 64349** initiates several intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Additionally, NK2 receptor activation has been shown to stimulate cyclic AMP (cAMP) synthesis.



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GR 64349 signaling cascade.

Experimental Protocols

In Vitro Assays

The following protocols are adapted from studies characterizing the pharmacology of **GR 64349** at recombinant human NK1 and NK2 receptors expressed in Chinese Hamster Ovary (CHO) cells.

Objective: To determine the binding affinity (K_i) of **GR 64349** for the NK2 receptor.

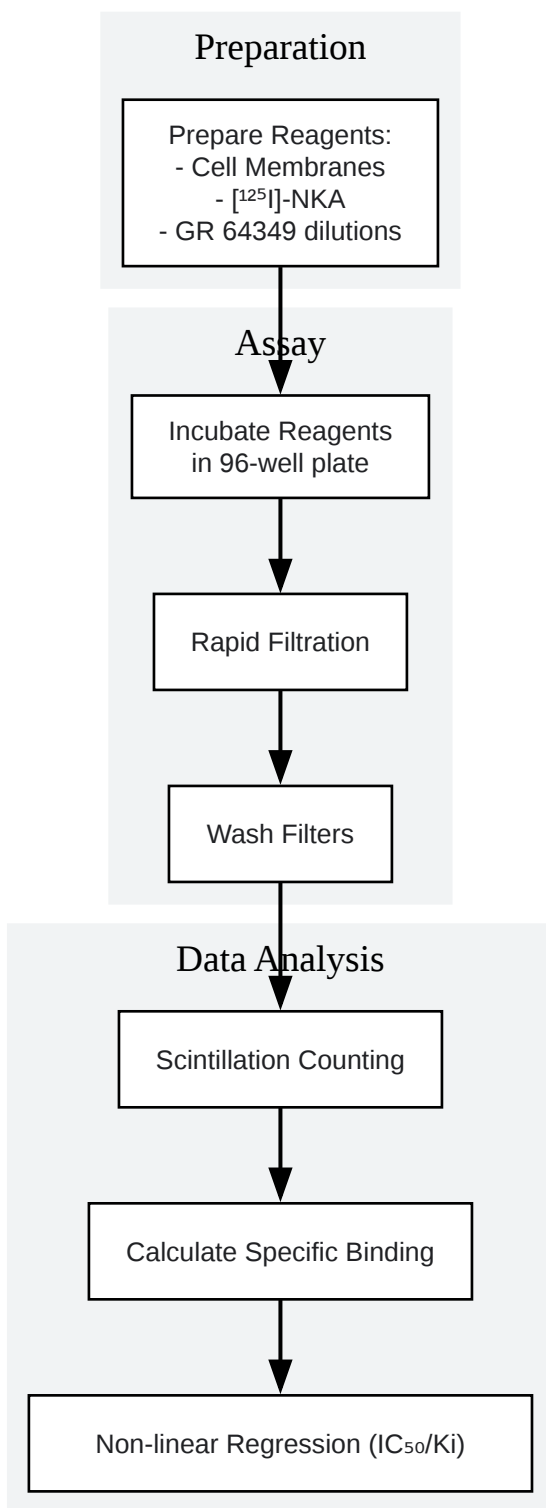
Materials:

- CHO cell membranes expressing human NK2 receptors.
- [125 I]-NKA (radioligand).
- **GR 64349**.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM $MgCl_2$, 0.1% BSA).
- Non-specific binding control (e.g., 1 μ M unlabeled NKA).
- 96-well plates.
- Filter mats (e.g., GF/C).
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **GR 64349** in assay buffer.
- In a 96-well plate, add cell membranes, [125 I]-NKA (at a concentration near its K_d), and either **GR 64349**, assay buffer (for total binding), or non-specific binding control.
- Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the data using non-linear regression to determine the IC_{50} value, which can be converted to a K_i value using the Cheng-Prusoff equation.



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Radioligand binding assay workflow.

Objective: To measure the potency (EC_{50}) of **GR 64349** in stimulating calcium release.

Materials:

- CHO cells expressing human NK2 receptors.
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
- **GR 64349**.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Fluorescence plate reader with automated injection.

Procedure:

- Seed CHO-NK2 cells in a 96-well plate and allow them to attach overnight.
- Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
- Wash the cells with assay buffer to remove excess dye.
- Place the plate in the fluorescence plate reader and measure baseline fluorescence.
- Inject serial dilutions of **GR 64349** into the wells and immediately record the change in fluorescence over time.
- Determine the peak fluorescence response for each concentration of **GR 64349**.
- Plot the concentration-response curve and determine the EC_{50} value using non-linear regression.

Objective: To quantify the potency (EC_{50}) of **GR 64349** in stimulating the phospholipase C pathway.

Materials:

- CHO cells expressing human NK2 receptors.

- IP-1 accumulation assay kit (e.g., HTRF-based).

- **GR 64349**.

- Cell culture medium.

Procedure:

- Seed CHO-NK2 cells in a 96-well plate.
- Add serial dilutions of **GR 64349** to the cells.
- Incubate at 37°C for a specified time (e.g., 60 minutes).
- Lyse the cells and perform the IP-1 detection assay according to the kit manufacturer's instructions.
- Measure the signal (e.g., time-resolved fluorescence) using a compatible plate reader.
- Generate a concentration-response curve and calculate the EC₅₀ value.

Objective: To determine the potency (EC₅₀) of **GR 64349** in stimulating cAMP production.

Materials:

- CHO cells expressing human NK2 receptors.
- cAMP assay kit (e.g., ELISA, HTRF, or reporter gene-based).
- **GR 64349**.
- Cell stimulation buffer.

Procedure:

- Culture CHO-NK2 cells in appropriate plates.
- Stimulate the cells with various concentrations of **GR 64349** for a defined period.

- Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
- Construct a concentration-response curve and determine the EC₅₀ value.

In Vivo and Ex Vivo Gastrointestinal Motility Assays

The following protocols are generalized from studies investigating the effects of NK2 receptor agonists on gastrointestinal motility.

Objective: To assess the effect of **GR 64349** on colonic contractile activity in vivo.

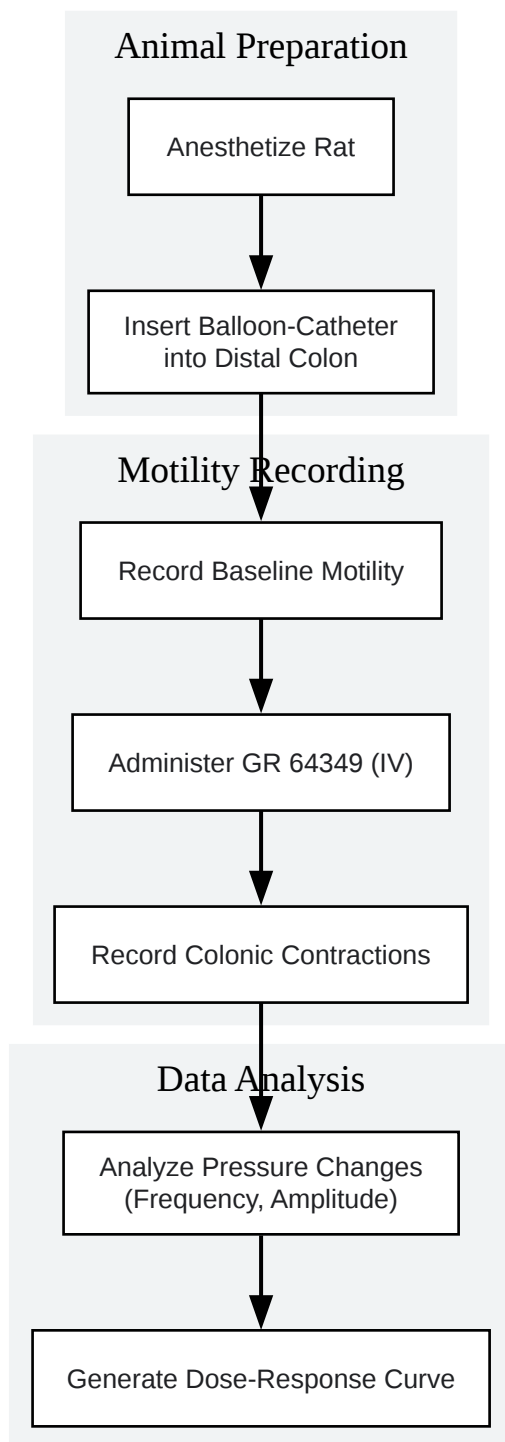
Materials:

- Male Wistar rats (250-300g).
- Anesthetic (e.g., urethane).
- Balloon-catheter device.
- Pressure transducer and data acquisition system.
- **GR 64349** for intravenous administration.
- Saline solution.

Procedure:

- Anesthetize the rat and maintain a stable level of anesthesia.
- Insert a balloon-catheter device into the distal colon (e.g., 7 cm from the anus) and fill it with a small volume of water (e.g., 0.5 mL) to record intraluminal pressure changes.
- Allow the animal to stabilize and record baseline colonic motility for at least 30 minutes.
- Administer **GR 64349** intravenously at increasing doses.
- Record the changes in the frequency and amplitude of colonic contractions.

- Analyze the data to determine the dose-response relationship for **GR 64349**-induced colonic motility.



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In vivo colonic motility workflow.

Objective: To evaluate the direct effect of **GR 64349** on the contractility of isolated intestinal segments.

Materials:

- Rat or guinea pig ileum or colon segments.
- Organ bath system with temperature control and aeration.
- Krebs-Ringer bicarbonate solution.
- Isotonic force transducer and data acquisition system.
- **GR 64349**.

Procedure:

- Euthanize the animal and dissect a segment of the desired intestinal region (e.g., ileum, proximal colon).
- Mount the tissue segment in an organ bath containing oxygenated Krebs-Ringer solution at 37°C.
- Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes.
- Record baseline spontaneous contractions.
- Add cumulative concentrations of **GR 64349** to the organ bath.
- Record the contractile response at each concentration.
- Analyze the data to generate a concentration-response curve and determine the EC₅₀ and maximum response.

Conclusion

GR 64349 is a powerful research tool for investigating the role of the NK2 receptor in gastrointestinal motility. Its high selectivity allows for the precise dissection of NK2 receptor-mediated effects. The protocols provided herein offer a starting point for researchers to explore the prokinetic potential of **GR 64349** and to further understand the complex regulation of gut function by the tachykinin system. While much of the in-depth research has focused on its effects on the lower GI tract, these methodologies can be adapted to explore its impact on gastric emptying and small intestinal transit, areas that warrant further investigation.

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